Antibiotic PF 1052

Beschreibung

Eigenschaften

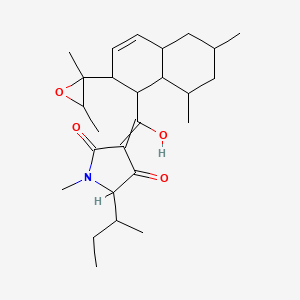

IUPAC Name |

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWKEUKXVOMELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fungal Metabolite, Antibiotic PF 1052: Origin, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052 is a fungal metabolite originally isolated from the genus Phoma. It has garnered scientific interest primarily for its potent and specific inhibitory effects on neutrophil migration, suggesting its potential as a novel anti-inflammatory agent. In addition to its anti-inflammatory properties, PF 1052 exhibits antibacterial activity against a range of bacteria. This technical guide provides a comprehensive overview of the origin, discovery, and biological characterization of Antibiotic PF 1052, including detailed experimental protocols and a summary of its known biological activities.

Origin and Discovery

Antibiotic PF 1052 is a natural product of fungal origin. It was first identified as a secondary metabolite produced by a strain of the genus Phoma, which belongs to the Ascomycota phylum. A patent filed in 1992 describes the isolation of PF 1052 from a Phoma species strain, designated PF 1052, which was originally isolated from sugarcane leaves on Yonaguni Island, Okinawa Prefecture, Japan[1].

The discovery of its potent anti-inflammatory properties came later through a high-throughput in vivo screen of a natural product library. Researchers utilized a transgenic zebrafish model (Tg(mpx:GFP)i114) with fluorescently labeled neutrophils to identify compounds that could inhibit neutrophil migration to a wound[2]. Out of 1,040 fungal extracts, two showed significant inhibitory activity. Subsequent subfractionation and analysis identified Antibiotic PF 1052 as the active component in one of these extracts[2].

Discovery Workflow

The discovery of PF 1052 as a neutrophil migration inhibitor followed a systematic workflow, beginning with a large-scale screen and progressively narrowing down to the individual active compound.

Physicochemical Properties

The molecular formula of Antibiotic PF 1052 is C26H39NO4, with a molecular weight of 429.59 g/mol [2][3]. It is described as a colorless, oily substance and is soluble in methanol and DMSO[1][3].

Biological Activity

Inhibition of Neutrophil Migration

The most significant biological activity of PF 1052 is its potent and specific inhibition of neutrophil migration[2][3]. Studies using transgenic zebrafish larvae demonstrated that PF 1052 completely blocks the recruitment of neutrophils to a wound site at a concentration of 2 µM[2]. This effect was found to be specific to neutrophils, as macrophage migration was not significantly affected[2][3]. Further experiments with murine neutrophils confirmed a dose-dependent inhibitory effect on chemotaxis[2].

Antibacterial Activity

PF 1052 also exhibits antibacterial properties. It is active against several Gram-positive bacteria, including Staphylococcus aureus, Streptomyces parvulus, and Clostridium perfringens[3].

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotic PF 1052

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 3.13[3] |

| Streptomyces parvulus | 0.78[3] |

| Clostridium perfringens | 0.39[3] |

Table 2: Effect of PF 1052 on Neutrophil and Macrophage Migration

| Cell Type | Assay | Concentration | Effect |

| Zebrafish Neutrophils | Tailfin Transection | 2 µM | Complete inhibition of migration[2] |

| Zebrafish Macrophages | Tailfin Transection | Not specified | No significant effect on migration[2][3] |

| Murine Neutrophils | EZ-TAXIScan | 10 µM and 20 µM | Dose-dependent inhibition of migration[2] |

Proposed Mechanism of Action

Neutrophils treated with PF 1052 exhibit a rounded morphology and a failure to form pseudopods, which are essential for cell motility[2]. This observation initially suggested a potential defect in PI3-kinase (PI3K) signaling, a key pathway in cell migration. However, further investigation using a transgenic zebrafish line with a PIP3 reporter revealed that PF 1052 does not affect the activation of PI3K at the plasma membrane[2]. This indicates that PF 1052 inhibits neutrophil migration through a PI3K-independent pathway[2]. The precise molecular target of PF 1052 remains to be elucidated.

References

An In-Depth Technical Guide to the Phoma-Derived Antibiotic PF1052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic PF1052, a secondary metabolite produced by a specific strain of Phoma sp. The document covers the producing microorganism, the compound's chemical and biological properties, detailed experimental protocols for its production and isolation, and a discussion of its biosynthetic and regulatory pathways.

Introduction to Antibiotic PF1052

Antibiotic PF1052 is a fungal metabolite first isolated from Phoma sp. strain PF1052 (FERM P-11958), which was discovered on sugarcane leaves in Okinawa, Japan.[1] It is a tetramic acid derivative with a molecular formula of C26H39NO4 and a molecular weight of 429.6.[1] PF1052 has garnered interest due to its dual biological activities: potent antimicrobial effects against Gram-positive bacteria and anaerobes, and a specific inhibitory effect on neutrophil migration, suggesting its potential as an anti-inflammatory agent.

The Producing Microorganism: Phoma sp. Strain PF1052

The PF1052-producing organism is a strain of the fungal genus Phoma. The specific strain, designated PF1052, has been deposited in the Fermentation Research Institute, Agency of Industrial Science and Technology, Japan, under the accession number FERM P-11958.[1] Phoma is a genus of coelomycetous fungi, many of which are known to produce a diverse array of bioactive secondary metabolites.[2][3][4]

Biological Activities of PF1052

Antimicrobial Activity

PF1052 exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobic microorganisms. The minimum inhibitory concentrations (MICs) for a range of bacteria have been determined and are summarized in the data tables below.[1]

Anti-inflammatory Activity: Inhibition of Neutrophil Migration

A key biological function of PF1052 is its specific inhibition of neutrophil migration. This activity suggests its potential for development as a therapeutic agent for inflammatory diseases characterized by excessive neutrophil infiltration. The precise mechanism of this inhibition is still under investigation, but it has been shown to be independent of PI3K signaling.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of PF1052.

Table 1: Antimicrobial Activity of PF1052 (Minimum Inhibitory Concentration)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus 56 (MRSA) | 3.13 |

| Staphylococcus epidermidis | 1.56 |

| Bacillus subtilis ATCC 6633 | 0.78 |

| Micrococcus luteus ATCC 9341 | 0.20 |

| Clostridium perfringens | 0.39 |

| Bacteroides fragilis | 3.13 |

Source: Japanese Patent Application JPH04316578A[1]

Experimental Protocols

The following protocols are based on the information provided in the original patent describing PF1052 and general methodologies for the cultivation of Phoma species and the isolation of secondary metabolites.[1]

Cultivation of Phoma sp. Strain PF1052

5.1.1. Inoculum Preparation

-

Aseptically transfer a sample of Phoma sp. strain PF1052 from a stock culture to a potato dextrose agar (PDA) plate.

-

Incubate the plate at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration of the suspension to approximately 1 x 10^6 spores/mL.

5.1.2. Fermentation

-

Prepare the fermentation medium. A suitable medium consists of:

-

Carbon source: Glucose (2%), Sucrose (2%), or Starch (2%)

-

Nitrogen source: Soybean meal (1%), Peptone (0.5%), or Yeast extract (0.5%)

-

Mineral salts: MgSO4·7H2O (0.05%), KH2PO4 (0.1%)

-

Adjust the pH of the medium to 6.0 before sterilization.

-

-

Dispense the medium into flasks or a fermenter.

-

Inoculate the sterile medium with the spore suspension (5% v/v).

-

Incubate at 28°C for 5-7 days with shaking (200 rpm for flasks) or appropriate agitation and aeration in a fermenter.

Extraction and Purification of PF1052

-

After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.

-

Pool the organic extracts and concentrate them under reduced pressure to obtain a crude oily residue.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a step gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, followed by increasing concentrations of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

-

Monitor the fractions for antimicrobial activity using a bioassay (e.g., disk diffusion assay against Bacillus subtilis).

-

Pool the active fractions and concentrate them to yield purified PF1052.

Neutrophil Migration Assay (Boyden Chamber Assay)

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of PF1052 or a vehicle control for 30 minutes at 37°C.

-

Place a chemoattractant (e.g., fMLP or IL-8) in the lower wells of a Boyden chamber.

-

Place the cell suspension in the upper wells, separated from the lower wells by a polycarbonate membrane (typically 3-5 µm pore size).

-

Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 1-2 hours.

-

After incubation, fix and stain the membrane.

-

Count the number of cells that have migrated to the lower side of the membrane using a microscope.

-

Calculate the percentage of inhibition of migration for each concentration of PF1052 compared to the vehicle control.

Biosynthetic and Regulatory Pathways

Proposed Biosynthetic Pathway of PF1052

PF1052 is a tetramic acid derivative containing a decalin ring system. Its biosynthesis is proposed to be initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The polyketide portion likely forms the decalin ring via an intramolecular Diels-Alder reaction, a common strategy in fungal secondary metabolism. The tetramic acid moiety is formed from an amino acid precursor incorporated by the NRPS module.

Caption: Proposed biosynthetic pathway for PF1052.

Hypothetical Regulatory Pathway for PF1052 Production

The regulation of secondary metabolite production in filamentous fungi is complex and often involves a hierarchical network of regulatory elements. While the specific regulators of PF1052 biosynthesis are unknown, a hypothetical pathway can be constructed based on well-studied fungal systems. This would likely involve global regulators (e.g., Velvet complex, LaeA) that respond to environmental cues and, in turn, control the expression of pathway-specific transcription factors located within the PF1052 biosynthetic gene cluster.

Caption: Hypothetical regulatory cascade for PF1052 production.

Experimental Workflow

The following diagram illustrates the general workflow for the production, isolation, and characterization of PF1052.

Caption: General experimental workflow for PF1052 research.

References

- 1. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]

- 2. Promising antimicrobials from Phoma spp.: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising antimicrobials from Phoma spp.: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Isolating the Source: A Technical Guide to the Organism Producing Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, cultivation, and biosynthetic pathways of the organism responsible for producing the antibiotic PF 1052. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and visual representations of key biological processes, intended to aid in the research and development of this promising antibiotic compound.

The Producing Organism: Phoma sp.

The antibiotic PF 1052 is a secondary metabolite produced by a fungus belonging to the genus Phoma. Species of Phoma are ubiquitous, found in a variety of environments, and are often isolated as endophytes living symbiotically within plant tissues. The isolation of a specific PF 1052-producing strain is the critical first step in its production.

Isolation of Phoma sp. from Environmental Samples

The following protocol outlines a general yet effective method for isolating endophytic Phoma sp. from plant material. This procedure is based on established techniques for isolating endophytic fungi[1][2][3].

Experimental Protocol: Isolation of Endophytic Phoma sp.

Objective: To isolate pure cultures of Phoma sp. from healthy plant tissue.

Materials:

-

Healthy plant tissue (leaves, stems, or roots)

-

70% ethanol

-

Sodium hypochlorite solution (2.2% active chlorine)

-

Sterile deionized water

-

Sterile filter paper

-

Sterile scalpels and forceps

-

Potato Dextrose Agar (PDA) plates

-

Parafilm

-

Incubator

Procedure:

-

Sample Collection: Collect healthy, symptom-free plant material.

-

Surface Sterilization:

-

Wash the plant material thoroughly with tap water to remove any soil and debris.

-

Immerse the plant material in 70% ethanol for 2 minutes[2].

-

Transfer the material to a sodium hypochlorite solution (2.2% active chlorine) for 7 minutes[2].

-

Rinse the sterilized material four times with sterile deionized water to remove residual sterilizing agents[2].

-

Dry the plant material on sterile filter paper in a laminar flow hood.

-

-

Inoculation:

-

Using a sterile scalpel, cut the surface-sterilized plant material into small pieces (approximately 0.5 cm).

-

Aseptically place these pieces onto PDA plates.

-

Seal the plates with Parafilm.

-

-

Incubation:

-

Incubate the plates at 28 ± 1 °C for up to three weeks, or until fungal growth is observed emerging from the plant tissue[1].

-

-

Pure Culture Isolation:

-

As fungal mycelia grow out from the plant segments, use a sterile needle to transfer the hyphal tips to fresh PDA plates.

-

Continue sub-culturing until a pure culture is obtained.

-

-

Identification:

-

Morphological identification can be performed based on colony characteristics and microscopic examination of spores.

-

Molecular identification can be achieved by sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

-

Fermentation for PF 1052 Production

Once a pure culture of a PF 1052-producing Phoma sp. is obtained, the next step is to cultivate it under conditions that favor the production of the antibiotic. The following is a generalized fermentation protocol adapted from methods used for secondary metabolite production in Phoma sp.[4][5][6].

Experimental Protocol: Submerged Fermentation of Phoma sp.

Objective: To produce the antibiotic PF 1052 through submerged fermentation.

Materials:

-

Pure culture of Phoma sp. on a PDA slant

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (250 mL)

-

Orbital shaker incubator

-

Sterile distilled water

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a small piece of the mycelial mat from the PDA slant to a 250 mL Erlenmeyer flask containing 100 mL of PDB.

-

Incubate the flask on an orbital shaker at 150 rpm and 28 °C for 7 days in the dark to generate a seed culture[5].

-

-

Production Fermentation:

-

Inoculate fresh 250 mL Erlenmeyer flasks containing 100 mL of PDB with 1 mL of the seed culture[5].

-

Incubate the production flasks under the same conditions as the inoculum (150 rpm, 28 °C, in the dark) for a period of 14-28 days. The optimal fermentation time should be determined empirically.

-

-

Extraction of PF 1052:

-

After the incubation period, separate the mycelial biomass from the fermentation broth by filtration.

-

The antibiotic PF 1052 can then be extracted from the culture filtrate using a suitable organic solvent, such as ethyl acetate.

-

Optimization of Fermentation Parameters

The yield of PF 1052 can be significantly influenced by various fermentation parameters. A systematic optimization of these parameters is crucial for maximizing production.

Key Parameters for Optimization

| Parameter | Range/Options | Rationale | Reference |

| Carbon Source | Glucose, Sucrose, Maltose, etc. | The type and concentration of the carbon source can greatly affect secondary metabolite production. | [4] |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate, etc. | Nitrogen availability is often a limiting factor for antibiotic biosynthesis. | [4] |

| pH | 5.0 - 8.0 | The pH of the medium can influence enzyme activity and nutrient uptake. | [7] |

| Temperature | 25 - 30 °C | Temperature affects the growth rate and metabolic activity of the fungus. | [4][5] |

| Agitation Speed | 120 - 220 rpm | Agitation is important for nutrient and oxygen distribution in submerged cultures. | [4][8] |

| Incubation Time | 7 - 28 days | Secondary metabolite production often occurs in the stationary phase of growth. | [5][9] |

Biosynthesis of Fungal Polyketides: A Pathway to PF 1052

Many fungal antibiotics, including likely PF 1052, are classified as polyketides. These molecules are synthesized by large, multifunctional enzymes called Polyketide Synthases (PKSs). The biosynthesis of polyketides is a complex process involving the sequential condensation of small carboxylic acid units[10][11].

The genetic blueprint for this synthesis is located in Biosynthetic Gene Clusters (BGCs) within the fungal genome. These clusters contain the gene for the PKS enzyme as well as genes for other tailoring enzymes that modify the polyketide backbone to create the final, bioactive molecule[12][13][14].

Below is a generalized workflow for the discovery and characterization of a BGC for a polyketide like PF 1052.

The following diagram illustrates a simplified, hypothetical biosynthetic pathway for a polyketide antibiotic, which could be analogous to that of PF 1052.

Conclusion

The isolation of the PF 1052-producing organism, Phoma sp., is a critical step that can be achieved through standard microbiological techniques for isolating endophytic fungi. Subsequent production of the antibiotic relies on optimizing fermentation conditions, a process that requires systematic evaluation of various physical and chemical parameters. Understanding the genetic and biochemical basis of PF 1052 biosynthesis through the study of its polyketide synthase gene cluster will be instrumental in future efforts to improve yields and potentially engineer novel derivatives of this promising antibiotic. This guide provides a foundational framework for researchers to embark on or advance their work in the discovery and development of PF 1052.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of bacterial and fungal endophytes [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical investigation and antimicrobial activity of an endophytic fungus <i>Phoma</i> sp. - Journal of King Saud University - Science [jksus.org]

- 10. researchgate.net [researchgate.net]

- 11. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genomics-driven discovery of a biosynthetic gene cluster required for the synthesis of BII-Rafflesfungin from the fungus Phoma sp. F3723 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Antibiotic PF 1052. It includes generalized experimental protocols for its production and isolation, and a proposed mechanism of action for its notable inhibitory effect on neutrophil migration.

Chemical Identity and Physicochemical Properties

Antibiotic PF 1052 is a fungal metabolite originally isolated from Phoma sp. (strain PF1052). It belongs to the class of tetramic acid-containing natural products, which are known for their diverse and potent biological activities. The chemical structure of PF 1052 features a complex polycyclic system.

Table 1: Physicochemical Properties of Antibiotic PF 1052

| Property | Value | Source |

| CAS Number | 147317-15-5 | [1][2] |

| Molecular Formula | C₂₆H₃₉NO₄ | [1] |

| Molecular Weight | 429.60 g/mol | [1] |

| Exact Mass | 429.2879 | [1] |

| Elemental Analysis | C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90% | [1] |

| Appearance | Colorless oily substance | [3] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Table 2: Chemical Identifiers for Antibiotic PF 1052

| Identifier | Value | Source |

| IUPAC Name | (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione | [1] |

| InChI Key | NPWKEUKXVOMELT-XTQSDGFTSA-N | [1] |

| SMILES | CC--INVALID-LINK--C1=C(O)--INVALID-LINK--C[C@H]2C">C@@C2=C--INVALID-LINK--[C@H]3C--INVALID-LINK--C=C1C(=O)N(C)C(=O)C4(C)C4 | [2] |

Chemical Structure

The core structure of Antibiotic PF 1052 is a tetramic acid moiety linked to a decalin ring system, which is further substituted. The following diagram illustrates the two-dimensional chemical structure of the molecule.

A simplified representation of the complex chemical structure of Antibiotic PF 1052.

Note: Due to the complexity of rendering a precise 2D chemical structure in DOT language, the above is a simplified placeholder. The IUPAC name and SMILES string provide an accurate representation of the molecule's connectivity and stereochemistry.

Biological Activity

Antibiotic PF 1052 exhibits a range of biological activities, most notably its antibacterial effects against Gram-positive bacteria and its potent, selective inhibition of neutrophil migration.

Table 3: Antibacterial Activity of PF 1052 (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) | Source |

| Staphylococcus aureus | 3.13 | [2] |

| Streptomyces parvulus | 0.78 | [2] |

| Clostridium perfringens | 0.39 | [2] |

Beyond its antibacterial properties, PF 1052 is a specific inhibitor of neutrophil migration. It has been shown to reduce pseudopodia formation and induce rounding of neutrophils. This effect is selective for neutrophils over macrophages.[1][2]

Experimental Protocols

The following sections outline generalized experimental protocols for the production, isolation, and structural elucidation of Antibiotic PF 1052, based on common methodologies for fungal secondary metabolites.

Antibiotic PF 1052 is produced by the fermentation of Phoma sp. strain PF1052. The general workflow for production is depicted below.

References

- 1. A PKS/NRPS/FAS Hybrid Gene Cluster from Serratia plymuthica RVH1 Encoding the Biosynthesis of Three Broad Spectrum, Zeamine-Related Antibiotics | PLOS One [journals.plos.org]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. researchgate.net [researchgate.net]

Physicochemical Properties of Antibiotic PF-1052: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic PF-1052 is a secondary metabolite isolated from the fungus Phoma sp.[1]. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and phytotoxic properties. Notably, PF-1052 has been identified as a specific inhibitor of neutrophil migration, suggesting its potential as an anti-inflammatory agent[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of Antibiotic PF-1052, detailed experimental protocols for its study, and visualizations to aid in understanding its isolation and biological activities.

Core Physicochemical Properties

Antibiotic PF-1052 is characterized as a colorless oily substance in its purified form, though it can also be presented as a solid powder[2]. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of Antibiotic PF-1052

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₉NO₄ | [2] |

| Molecular Weight | 429.60 g/mol | [2] |

| Appearance | Colorless oily substance / Solid powder | [2] |

| CAS Number | 147317-15-5 | [2] |

Table 2: Solubility Profile of Antibiotic PF-1052

| Solvent | Solubility | Source |

| Water | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble |

Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the available literature.

Table 3: Spectroscopic Data for Antibiotic PF-1052

| Spectroscopic Technique | Observed Characteristics | Source |

| UV-Vis (in Methanol) | λmax at 235 and 295 nm | |

| Infrared (IR) | Characteristic peaks indicating the presence of functional groups such as C=O, C=C, and C-O. | |

| ¹H NMR | Spectra have been recorded in deuterated chloroform. | |

| ¹³C NMR | Spectra have been recorded in deuterated chloroform. |

Note: Detailed NMR data, including chemical shifts and coupling constants, are not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of Antibiotic PF-1052. These protocols are based on established techniques for the study of fungal secondary metabolites.

Isolation and Purification of Antibiotic PF-1052

The isolation and purification of PF-1052 from Phoma sp. fermentation broth typically involves a multi-step process combining solvent extraction and chromatography.

1. Fermentation and Extraction:

-

Culture: Phoma sp. is cultured in a suitable liquid medium under aerobic conditions to promote the production of PF-1052.

-

Extraction: The culture broth is harvested and subjected to solvent extraction using a water-immiscible organic solvent such as ethyl acetate. The organic phase, containing PF-1052, is separated from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing PF-1052.

-

-

Further Purification (Optional): Fractions containing PF-1052 may be pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Spectroscopic Analysis

Standard spectroscopic techniques are used to elucidate and confirm the structure of PF-1052.

-

NMR Spectroscopy:

-

Sample Preparation: A purified sample of PF-1052 is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for complete structural assignment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively.

Visualizations

Experimental Workflow: Isolation and Purification of Antibiotic PF-1052

Logical Relationship: Biological Activities of Antibiotic PF-1052

References

Unraveling the Mechanism of Action of Antibiotic PF 1052: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052, a fungal metabolite isolated from Phoma species, has emerged as a compound of significant interest not primarily for its antimicrobial properties, but for its potent and specific anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of PF 1052's mechanism of action. The core of its activity lies in the specific inhibition of neutrophil migration, a key process in the inflammatory response. This document details the phenotypic effects of PF 1052 on neutrophils, its independence from the canonical PI3K/AKT signaling pathway, summarizes the quantitative data from key studies, and outlines the experimental protocols used to elucidate its function. While the precise molecular target of PF 1052 remains an active area of research, this guide synthesizes the existing knowledge to inform further investigation and potential therapeutic development.

Core Mechanism of Action: Specific Inhibition of Neutrophil Migration

The primary mechanism of action of Antibiotic PF 1052 is the potent and selective inhibition of neutrophil migration[1][2][3][4]. This effect is central to its anti-inflammatory properties. PF 1052 disrupts the fundamental processes that allow neutrophils to move towards a site of inflammation.

Key Observations:

-

Disruption of Cellular Polarization: PF 1052 interferes with the establishment of cellular polarity in neutrophils[2]. This process of defining a "front" and "back" is essential for directed movement.

-

Inhibition of Pseudopod Formation: Neutrophils treated with PF 1052 fail to form pseudopods, the dynamic membrane protrusions required for sensing chemoattractant gradients and propelling the cell forward. Consequently, treated neutrophils adopt a rounded morphology and remain stationary[1][3][5].

-

High Specificity: The inhibitory effect of PF 1052 is highly specific to neutrophils. Studies have shown that it does not significantly affect the migration of macrophages, another key innate immune cell[1][2][3][4].

While PF 1052 exhibits some antimicrobial activity, its profound effect on neutrophil function is its most defining characteristic. The precise molecular target responsible for these effects has not yet been identified and remains a critical subject for future research[1][3].

Signaling Pathway Analysis: Independence from PI3K/AKT

A crucial aspect of PF 1052's mechanism is its independence from the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) signaling pathway. The PI3K/AKT pathway is a well-established and central regulator of neutrophil chemotaxis. The finding that PF 1052 acts outside of this pathway suggests a novel mechanism for controlling neutrophil migration[1].

Experimental Evidence:

-

PI3K Localization: In a transgenic zebrafish model expressing a PtdIns(3,4,5)P3 (PIP3) reporter, PF 1052 did not affect the localization of PI3K activation at the leading edge of the cell membrane[1].

-

AKT Phosphorylation: Western blot analysis of human neutrophils demonstrated that PF 1052 does not block the phosphorylation of AKT, a key downstream effector of PI3K[1].

This independence from the PI3K/AKT pathway is a significant finding, as it opens up the possibility of targeting neutrophil migration through alternative molecular pathways.

Caption: PF 1052 inhibits neutrophil migration via an unknown target, bypassing the canonical PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on PF 1052.

Table 1: Antimicrobial Activity of PF 1052

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.13 µg/ml |

| Streptomyces parvulus | 0.78 µg/ml |

| Clostridium perfringens | 0.39 µg/ml |

Data sourced from Cayman Chemical and Bertin Bioreagent product information sheets.[1][3]

Table 2: Inhibition of Neutrophil Migration

| Experimental Model | Condition/Chemoattractant | Effective Concentration |

|---|---|---|

| Zebrafish Larvae (in vivo) | Tailfin Amputation | Effective as low as 2 µM |

| Murine Neutrophils (in vitro) | 1 µM fMLF | Dose-dependent inhibition at 10 µM and 20 µM |

Data sourced from Wang et al., 2014.[1][3]

Table 3: Effect on Neutrophil Apoptosis

| Cell Type | Concentration | Effect |

|---|---|---|

| Human Neutrophils | 200 nM | Suppressed Apoptosis |

| Human Neutrophils | 2 µM | Suppressed Apoptosis |

Data sourced from Wang et al., 2014 and associated figures.[4]

Experimental Protocols

The mechanism of action of PF 1052 was primarily elucidated using a combination of in vivo zebrafish imaging and in vitro mammalian cell assays.

In Vivo Zebrafish Neutrophil Migration Assay

This assay allows for the high-throughput screening of compounds for their effect on neutrophil recruitment in a living organism.

-

Model: Transgenic zebrafish larvae, specifically the Tg(mpx:GFP)i114 line, where neutrophils express Green Fluorescent Protein (GFP)[1].

-

Procedure:

-

At 3 days post-fertilization, zebrafish larvae are incubated with the test compound (e.g., PF 1052) or a vehicle control (DMSO).

-

After a pre-incubation period (e.g., 3 hours), larvae are anesthetized.

-

A sterile inflammation is induced by amputating the tailfin with a sharp needle[1].

-

Larvae are transferred to fresh compound solution and incubated for a further period (e.g., 3 hours).

-

Neutrophil recruitment to the wound site is quantified by counting the number of fluorescent cells at the amputation site using a fluorescence stereomicroscope.

-

For detailed analysis of cell behavior, time-lapse imaging is performed using a spinning-disk confocal microscope to observe pseudopod formation and cell morphology[5].

-

References

- 1. Inhibitors of neutrophil recruitment identified using transgenic zebrafish to screen a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fishing for new therapeutics - A*STAR Research [research.a-star.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biological Activity Spectrum of Antibiotic PF-1052: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF-1052, a tetramic acid derivative originally isolated from the fungus Phoma sp., has emerged as a molecule of significant interest beyond its initial classification as an antimicrobial agent. Extensive research, particularly in cellular and in vivo models, has revealed a potent and specific anti-inflammatory profile centered on the inhibition of neutrophil migration. This technical guide provides a comprehensive overview of the known biological activities of PF-1052, with a focus on its anti-inflammatory properties. It consolidates quantitative data from key studies, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows. The primary objective is to furnish researchers and drug development professionals with a thorough understanding of PF-1052's biological activity spectrum to facilitate future investigation and potential therapeutic development.

Core Biological Activity: Anti-Inflammatory Properties

The most significant and well-documented biological activity of PF-1052 is its role as a potent and specific inhibitor of neutrophil migration.[1][2] This effect has been consistently observed in both in vitro mammalian models and in vivo zebrafish models of inflammation.

Mechanism of Action in Neutrophil Migration Inhibition

PF-1052 exerts its inhibitory effect on neutrophils through a distinct mechanism that appears to be independent of the canonical PI3K/Akt signaling pathway, a central regulator of neutrophil chemotaxis.[1]

-

Morphological Effects: Treatment with PF-1052 causes migrating neutrophils to adopt a rounded shape and fail to form the pseudopods necessary for directed movement.

-

Signaling Independence: Studies using transgenic zebrafish with a PIP3 reporter (a downstream product of PI3K) and analysis of AKT phosphorylation in human neutrophils have shown that PF-1052 does not block the activation of PI3K or its downstream effector, Akt. This suggests that PF-1052 acts either downstream of these signaling molecules or via a parallel pathway to control the cellular machinery for migration.[1]

-

Specificity: The inhibitory action of PF-1052 is specific to neutrophils; it does not have a significant effect on macrophage migration, indicating it is not a general inhibitor of innate immune cell motility.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of PF-1052 from published studies.

Table 1: In Vitro Anti-Inflammatory and Cellular Activity

| Assay Type | Cell Type | Concentration | Observed Effect | Reference |

| Chemotaxis Assay (EZ-TAXIScan) | Murine Neutrophils | 10 µM | Severe inhibition of migration towards fMLF | [1] |

| Chemotaxis Assay (EZ-TAXIScan) | Murine Neutrophils | 20 µM | Very few migratory neutrophils observed | [1] |

| Apoptosis Assay | Human Neutrophils | 200 nM | Suppression of apoptosis | [1] |

| Apoptosis Assay | Human Neutrophils | 2 µM | Suppression of apoptosis | [1] |

| Apoptosis Assay | Human Neutrophils | >2 µM | Loss of apoptosis-suppressive effect | [1] |

| Cytotoxicity Assay | KB3.1 Cell Line | 25 µg/mL (IC₅₀) | Weak cytotoxic effect |

Table 2: In Vivo Activity and Pharmacokinetics (Zebrafish Model)

| Assay Type | Model | Treatment Concentration | Observed Effect | Reference |

| Neutrophil Recruitment | Zebrafish Larvae | 2 µM | Highly effective inhibition of neutrophil migration to wound | |

| Neutrophil Count | Zebrafish Larvae | N/A | No significant reduction in total neutrophil number | [1] |

| Compound Absorption | Zebrafish Larvae | 2 µM (in media) | Internal concentration reached 219 µM at 3 hrs and 301 µM at 6 hrs | [1] |

Table 3: Antimicrobial Activity Spectrum

Note: There are conflicting reports regarding the antimicrobial potency of PF-1052. The original 1992 patent described potent activity, while later studies cite a much higher concentration for a weaker effect, suggesting its primary utility may be as an anti-inflammatory agent.

| Organism Type | Activity Reported in Original Patent (Sasaki et al., 1992) | MIC Values from Patent | Activity Reported in Later Studies | Reference |

| Gram-positive Bacteria | Powerful antimicrobial action | Data not publicly available in searched literature | Antibiotic effect observed at 2.3 mM | [1] |

| Anaerobic Bacteria | Powerful antimicrobial action | Data not publicly available in searched literature | N/A | |

| Gram-negative Bacteria | Inactive | N/A | Inactive | |

| Fungi | Inactive | N/A | Inactive |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vivo Zebrafish Neutrophil Migration Assay

This assay provides a robust platform for in vivo screening of compounds affecting neutrophil recruitment.

-

Model: Transgenic zebrafish larvae expressing fluorescently labeled neutrophils, typically Tg(mpx:GFP)i114, at 2-3 days post-fertilization (dpf).

-

Pre-incubation: Larvae are arrayed in multi-well plates and pre-incubated in embryo medium containing the test compound (e.g., PF-1052 at 2 µM) or vehicle control (e.g., DMSO) for a set period, typically 3 hours.

-

Inflammatory Stimulus: Larvae are anesthetized (e.g., with tricaine) and a sterile injury is induced by amputating the distal tip of the tailfin with a microscalpel.

-

Post-injury Incubation: After injury, larvae are transferred to fresh medium containing the test compound and incubated for 3 hours at 28.5°C to allow for neutrophil recruitment.

-

Quantification: Larvae are fixed and imaged using fluorescence microscopy. The number of neutrophils that have migrated to a defined region distal to the amputation plane is counted. Statistical analysis is performed to compare compound-treated groups to controls.

In Vitro Murine Neutrophil Chemotaxis Assay (EZ-TAXIScan)

This assay allows for the real-time analysis of mammalian neutrophil migration along a stable chemoattractant gradient.

-

Cell Preparation: Neutrophils are isolated from the bone marrow of mice and resuspended in an appropriate assay buffer at a concentration of 5x10⁵ cells/mL.

-

Device Setup: The EZ-TAXIScan chamber is assembled. It consists of two glass surfaces separated by a narrow gap. The coverslips are coated with an adhesion molecule, such as fibrinogen (2.5 mg/ml), to facilitate cell movement.

-

Gradient Formation: A stable chemoattractant gradient is established in the channel. A common chemoattractant used is fMLF (N-Formylmethionyl-leucyl-phenylalanine) at a concentration of 1 µM.[1]

-

Treatment: Neutrophils are pre-treated with various concentrations of PF-1052 (e.g., 10 µM, 20 µM) or vehicle control before being introduced into the device.[1]

-

Data Acquisition and Analysis: Cell migration is recorded at 37°C using time-lapse video microscopy (e.g., images captured every 60 seconds for 30 minutes). Software analysis is then used to quantify parameters such as cell migration speed, directionality (chemotactic index), and total distance traveled.[1]

Human Neutrophil Apoptosis Assay

This assay assesses the effect of PF-1052 on the viability and programmed cell death of primary human neutrophils.

-

Cell Isolation: Neutrophils are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation techniques.

-

Cell Culture: Isolated neutrophils are cultured in appropriate media (e.g., RPMI-1640).

-

Treatment: The cells are incubated with a range of concentrations of PF-1052 (e.g., 200 nM, 2 µM, and higher) or vehicle control.

-

Apoptosis Assessment: After a set incubation period, apoptosis is assessed morphologically. Cells are cytocentrifuged onto glass slides, stained (e.g., with May-Grünwald-Giemsa stain), and examined under a light microscope. The percentage of cells exhibiting characteristic apoptotic morphology (e.g., condensed nuclei, cell shrinkage) is determined by counting a predefined number of cells for each condition.[1]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

Caption: Workflow for the in vivo zebrafish neutrophil migration assay.

Caption: Workflow for the in vitro EZ-TAXIScan chemotaxis assay.

References

An In-depth Technical Guide to the Fungal Metabolite Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052 is a fungal metabolite that has garnered significant interest for its dual activities as both an antimicrobial agent and a potent, selective inhibitor of neutrophil migration. This technical guide provides a comprehensive overview of PF 1052, including its producing organism, chemical properties, and biological activities. Detailed experimental protocols for its production, isolation, and key bioassays are presented, alongside a summary of its quantitative data. Furthermore, this guide explores its mechanism of action, highlighting its effects on the actin cytoskeleton in neutrophils, and provides diagrams to visualize experimental workflows and biological pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and immunology who are interested in the therapeutic potential of PF 1052.

Introduction

PF 1052 is a tetramic acid derivative originally discovered and isolated from the fermentation broth of a Phoma sp. fungus by Meiji Seika Kaisha, Ltd.[1]. Initially identified for its antimicrobial properties, particularly against Gram-positive bacteria and anaerobic microbes, subsequent research has unveiled its potent anti-inflammatory activity through the specific inhibition of neutrophil migration[2][3][4]. This dual functionality makes PF 1052 a compelling candidate for further investigation in both infectious and inflammatory disease contexts.

Chemical Properties

PF 1052 is characterized by the molecular formula C₂₆H₃₉NO₄[1]. Its structure features a tetramic acid core, a common motif in a variety of bioactive fungal and bacterial natural products.

Table 1: Chemical and Physical Properties of PF 1052

| Property | Value |

| Molecular Formula | C₂₆H₃₉NO₄ |

| Molecular Weight | 429.6 g/mol |

| CAS Number | 147317-15-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol |

Biological Activity and Mechanism of Action

Antimicrobial Activity

PF 1052 exhibits significant antimicrobial action, primarily targeting Gram-positive bacteria and anaerobic organisms[1].

Table 2: Minimum Inhibitory Concentrations (MIC) of PF 1052

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 3.13 |

| Streptomyces parvulus | 0.78 |

| Clostridium perfringens | 0.39 |

Anti-inflammatory Activity: Inhibition of Neutrophil Migration

A key biological function of PF 1052 is its potent and selective inhibition of neutrophil migration, with an effective concentration as low as 2 µM[2]. This effect is specific to neutrophils, as PF 1052 does not significantly impact macrophage migration[2][5].

The mechanism underlying this activity involves the disruption of the neutrophil's actin cytoskeleton. Neutrophils treated with PF 1052 fail to form pseudopods, which are essential for cell motility, and adopt a rounded appearance[3]. This interference with the cellular machinery for movement effectively halts their migration to sites of inflammation[4].

Importantly, the inhibitory action of PF 1052 on neutrophil migration is independent of the well-characterized PI3K-Akt signaling pathway, a common target for anti-inflammatory drugs[3]. This suggests that PF 1052 may act through a novel mechanism to control inflammatory responses.

Figure 1. Proposed mechanism of PF 1052 on neutrophil migration.

Biosynthesis

The biosynthesis of tetramic acid-containing fungal metabolites like PF 1052 is generally understood to be carried out by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. These large, multi-domain enzymes facilitate the assembly of the molecule from simple precursors in a step-wise fashion. While the specific biosynthetic gene cluster for PF 1052 has not yet been identified, the general pathway for related compounds provides a putative framework for its formation.

Figure 2. Generalized biosynthetic pathway for tetramic acids.

Experimental Protocols

Production of PF 1052

The following protocol is based on general fermentation practices for Phoma sp. and information from the original patent for PF 1052[1].

5.1.1. Producing Organism

Phoma sp. PF 1052 strain, as deposited at the Institute of Microbial Technology, Agency of Industrial Science and Technology[1]. A similar strain, Phoma sp. (NRRL 43879), has been used for the production of other secondary metabolites[6].

5.1.2. Fermentation

-

Inoculum Preparation:

-

Maintain the Phoma sp. strain on Potato Dextrose Agar (PDA) at 4°C and subculture every 15 days[6].

-

For inoculum, incubate the strain on a PDA petri dish for 8 days at 28°C[6].

-

Transfer a 6 mm disk of fungal mycelium to a 250 mL Erlenmeyer flask containing 100 mL of a suitable seed medium[6].

-

Incubate the seed culture at 28°C on a rotary shaker at 120 rpm for 5 days[6].

-

-

Production Fermentation:

-

Inoculate a production-scale fermenter containing a suitable production medium with the seed culture.

-

Conduct the fermentation in a stirred-tank bioreactor. Optimal stirring rate and aeration should be determined empirically, with ranges of 40-60 rpm and 1-3 vvm being reported for other Phoma sp. fermentations[6][7].

-

Maintain the fermentation at a controlled temperature (e.g., 28°C).

-

Monitor the production of PF 1052 over time using analytical techniques such as HPLC.

-

Harvest the fermentation broth when the concentration of PF 1052 reaches its maximum.

-

Isolation and Purification of PF 1052

The following protocol is a general procedure based on the original patent and common methods for isolating fungal metabolites[1].

-

Extraction:

-

Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

-

Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate.

-

Perform a liquid-liquid extraction by mixing equal volumes of the cell-free broth and the organic solvent and stirring for an extended period (e.g., 12 hours) at a controlled temperature (e.g., 10°C)[6].

-

Separate the organic phase containing PF 1052.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography. The original patent suggests silica gel column chromatography[1].

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the extract.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing PF 1052.

-

Pool the pure fractions and evaporate the solvent to obtain purified PF 1052.

-

Zebrafish Neutrophil Migration Assay

This assay is used to evaluate the in vivo inhibitory effect of PF 1052 on neutrophil migration.

-

Zebrafish Maintenance and Embryo Collection:

-

Use a transgenic zebrafish line that expresses a fluorescent protein in neutrophils, such as Tg(mpx:GFP)i114.

-

Maintain adult zebrafish and collect embryos according to standard protocols.

-

-

Compound Treatment:

-

At 2 days post-fertilization (dpf), transfer zebrafish larvae to a 24-well plate.

-

Expose the larvae to various concentrations of PF 1052 (e.g., 0.2 µM, 2 µM, 20 µM) in embryo medium. Include a vehicle control (e.g., DMSO).

-

Incubate the larvae with the compound for a predetermined time (e.g., 2 hours) before inducing inflammation.

-

-

Induction of Inflammation:

-

Anesthetize the larvae.

-

Induce a sterile inflammatory response by transecting the tail fin with a sterile scalpel.

-

-

Imaging and Analysis:

-

Mount the larvae in a suitable medium for imaging.

-

Image the tailfin region using a fluorescence microscope (e.g., a spinning disk confocal microscope).

-

Acquire time-lapse images to track the migration of neutrophils to the wound site over several hours.

-

Quantify the number of neutrophils that have migrated to the wound at specific time points.

-

Compare the number of migrated neutrophils in PF 1052-treated larvae to the vehicle control to determine the inhibitory effect.

-

Figure 3. Experimental workflow for the zebrafish neutrophil migration assay.

Conclusion

Antibiotic PF 1052 is a promising fungal metabolite with a unique combination of antimicrobial and anti-inflammatory properties. Its ability to selectively inhibit neutrophil migration through a mechanism that appears to be independent of the PI3K-Akt pathway makes it a valuable tool for studying the intricacies of the inflammatory process and a potential lead compound for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating natural product and unlock its full therapeutic potential. Further studies are warranted to elucidate the specific biosynthetic pathway of PF 1052, identify its precise molecular target in neutrophils, and explore its efficacy in preclinical models of inflammatory and infectious diseases.

References

- 1. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]

- 2. Inhibitors of neutrophil recruitment identified using transgenic zebrafish to screen a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fishing for new therapeutics - A*STAR Research [research.a-star.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. Production of bioherbicide by Phoma sp. in a stirred-tank bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of bioherbicide by Phoma sp. in a stirred-tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Review of the Fungal Metabolite, Antibiotic PF 1052

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Antibiotic PF 1052 is a fungal metabolite originally isolated from the fungus Phoma sp. (strain PF1052). It is a member of the tetramic acid class of natural products, characterized by a pyrrolidine-2,4-dione ring structure. While initially identified for its antibacterial properties, particularly against Gram-positive bacteria, recent research has also highlighted its potent and selective inhibitory effects on neutrophil migration, suggesting its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific knowledge on Antibiotic PF 1052, including its chemical properties, biological activities, and the methodologies used for its study.

Chemical Properties and Structure

Antibiotic PF 1052 is a complex organic molecule with the following characteristics:

-

Molecular Formula: C₂₆H₃₉NO₄[1]

-

CAS Number: 147317-15-5

-

IUPAC Name: 3-[[2-(2,3-dimethyl-2-oxiranyl)-1,2,4a,5,6,7,8,8a-octahydro-6,8-dimethyl-1-naphthalenyl]hydroxymethylene]-1-methyl-5-(1-methylpropyl)-2,4-pyrrolidinedione

Table 1: Physicochemical Properties of Antibiotic PF 1052

| Property | Value | Reference |

| Molecular Weight | 429.6 g/mol | [Calculated from Molecular Formula] |

| Appearance | Colorless oily substance | [Based on patent description] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | [Based on patent description] |

Biological Activity

Antibacterial Activity

Antibiotic PF 1052 has demonstrated activity primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported.

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibiotic PF 1052

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 3.13 |

| Streptomyces parvulus | 0.78 |

| Clostridium perfringens | 0.39 |

Inhibition of Neutrophil Migration

A significant biological activity of Antibiotic PF 1052 is its selective inhibition of neutrophil migration. This effect has been observed in in vivo models using zebrafish larvae. Studies have shown that PF 1052 can reduce pseudopodia formation and induce the rounding of neutrophils, thereby impairing their ability to migrate to sites of inflammation. This selective action on neutrophils, without affecting macrophage migration, suggests a specific mechanism of action and highlights its potential as a targeted anti-inflammatory therapeutic.

Experimental Protocols

Production and Isolation of Antibiotic PF 1052

The production of Antibiotic PF 1052 is achieved through the fermentation of Phoma sp. strain PF1052. The following is a general protocol based on the information available in the Japanese Patent JPH04316578A.[1]

1. Fermentation:

-

Producing Organism: Phoma sp. strain PF1052.

-

Culture Medium: A suitable medium containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and mineral salts.

-

Fermentation Conditions: The fungus is cultured under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of the antibiotic.

2. Isolation and Purification:

-

Extraction: The fungal biomass is separated from the culture broth. The antibiotic is then extracted from the mycelium and/or the broth using a suitable organic solvent such as ethyl acetate or methanol.

-

Chromatography: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase. The column is eluted with a solvent gradient (e.g., chloroform-methanol) to separate the components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for antibacterial activity to identify those containing PF 1052. The active fractions are then pooled and concentrated to yield the purified antibiotic.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of Antibiotic PF 1052 against various bacterial strains can be determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

-

Preparation of Antibiotic Stock Solution: A stock solution of PF 1052 is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated at the optimal temperature for the growth of the test bacterium (typically 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Neutrophil Migration Assay (Zebrafish Model)

The inhibitory effect of PF 1052 on neutrophil migration can be assessed using a zebrafish larva wound assay.

General Protocol:

-

Zebrafish Line: A transgenic zebrafish line expressing a fluorescent protein (e.g., GFP) specifically in neutrophils is used.

-

Wounding: At a specific developmental stage (e.g., 3 days post-fertilization), the tail fin of the zebrafish larvae is wounded to induce an inflammatory response and neutrophil recruitment.

-

Treatment: The wounded larvae are incubated in a medium containing different concentrations of Antibiotic PF 1052 or a vehicle control.

-

Imaging: The wounded area is imaged at different time points using fluorescence microscopy to visualize and quantify the migration of neutrophils to the wound site.

-

Analysis: The number of neutrophils at the wound site is counted and compared between the treated and control groups to determine the inhibitory effect of PF 1052 on neutrophil migration.

Mechanism of Action and Biosynthesis

Antibacterial Mechanism of Action

The precise antibacterial mechanism of action of Antibiotic PF 1052 has not been definitively elucidated. However, as a member of the tetramic acid class of antibiotics, it is plausible that it shares a mechanism with other well-characterized members. For instance, the tetramic acid antibiotic C12-TA has been shown to dissipate both the membrane potential and the pH gradient of Gram-positive bacteria, leading to cell death.[2][3] This disruption of the cell membrane's proton motive force is a likely mode of action for PF 1052.

dot

Caption: Proposed antibacterial mechanism of action for PF 1052.

Biosynthetic Pathway

The biosynthetic pathway of Antibiotic PF 1052 has not yet been characterized. Fungal tetramic acids are typically synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. It is likely that the biosynthesis of PF 1052 follows a similar pathway, involving the condensation of a polyketide chain with an amino acid precursor to form the characteristic tetramic acid ring. Further research, including genome mining of Phoma sp. and gene knockout studies, is required to elucidate the specific enzymes and genes involved in the biosynthesis of this antibiotic.

dot

Caption: Hypothetical biosynthetic pathway for Antibiotic PF 1052.

Conclusion and Future Directions

Antibiotic PF 1052 is a promising natural product with a dual role as both an antibacterial and a selective anti-inflammatory agent. While its antibacterial activity against Gram-positive bacteria is established, its potent and specific inhibition of neutrophil migration opens up new avenues for therapeutic development, particularly in the context of inflammatory diseases.

Future research should focus on several key areas:

-

Elucidation of the Antibacterial Mechanism of Action: Definitive studies are needed to confirm whether PF 1052 acts by disrupting the bacterial cell membrane potential and to identify its specific molecular targets.

-

Investigation of the Biosynthetic Pathway: Identifying the biosynthetic gene cluster for PF 1052 in Phoma sp. would enable the use of synthetic biology approaches to produce novel analogs with improved activity and pharmacokinetic properties.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of PF 1052 derivatives will be crucial for optimizing its antibacterial and anti-inflammatory activities and for developing it into a viable drug candidate.

-

In Vivo Efficacy and Safety: Further preclinical studies in animal models of bacterial infection and inflammation are necessary to evaluate the therapeutic potential and safety profile of Antibiotic PF 1052.

The unique biological profile of Antibiotic PF 1052 makes it a valuable lead compound for the development of new therapeutics to address the challenges of both antibiotic resistance and inflammatory disorders.

References

- 1. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]

- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052, with the Chemical Abstracts Service (CAS) number 147317-15-5, is a fungal metabolite originally isolated from Phoma sp. This technical guide provides a comprehensive overview of PF 1052, including its physicochemical properties, antimicrobial activity, and its notable role as a specific inhibitor of neutrophil migration. Detailed experimental protocols for its synthesis, isolation, and biological assays are presented, along with an exploration of its PI3K-independent mechanism of action in neutrophils. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, immunology, and microbiology.

Introduction

PF 1052 is a structurally unique natural product that has garnered attention for its dual biological activities. Initially identified as an antibiotic with activity against Gram-positive and anaerobic bacteria, subsequent research has revealed its potent and specific inhibitory effects on neutrophil migration. This latter property makes PF 1052 a compelling candidate for further investigation as a potential anti-inflammatory agent. This guide synthesizes the available technical data on PF 1052 to facilitate its study and potential development.

Physicochemical Properties

A summary of the key physicochemical properties of Antibiotic PF 1052 is presented in Table 1.

Table 1: Physicochemical Properties of Antibiotic PF 1052

| Property | Value | Reference(s) |

| CAS Number | 147317-15-5 | [1][2] |

| Molecular Formula | C₂₆H₃₉NO₄ | [1] |

| Molecular Weight | 429.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | >98% | [1][2] |

| Solubility | Soluble in DMSO and Methanol | [3][4] |

| Storage | Store at -20°C under desiccating conditions | [1] |

| Source | Phoma sp. | [1][5] |

Antimicrobial Activity

PF 1052 has demonstrated activity against a range of Gram-positive and anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Minimum Inhibitory Concentration (MIC) Data

The known MIC values for PF 1052 against various microorganisms are summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of PF 1052 against Selected Microorganisms

| Microorganism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 3.13 | [3][5] |

| Streptomyces parvulus | 0.78 | [3][5] |

| Clostridium perfringens | 0.39 | [3] |

Inhibition of Neutrophil Migration

A significant biological activity of PF 1052 is its potent and specific inhibition of neutrophil migration. This effect has been demonstrated in vivo using a zebrafish model.

Mechanism of Action

Studies have shown that PF 1052 inhibits neutrophil migration through a mechanism that is independent of the Phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway. Neutrophils treated with PF 1052 exhibit a failure to form pseudopods and appear rounded, suggesting a defect in the regulation of the actin cytoskeleton. While the precise molecular target has not been definitively identified, this PI3K-independent action points towards the modulation of other critical pathways involved in cell polarization and motility, such as those regulated by the Rho family of small GTPases (e.g., Rac, Cdc42, and RhoA).

The following diagram illustrates a proposed logical workflow for how PF 1052 may inhibit neutrophil migration by affecting cell polarization, a critical step for directed cell movement.

Experimental Protocols

This section provides detailed methodologies for key experiments related to PF 1052.

Minimum Inhibitory Concentration (MIC) Assay

The following protocol is a standard broth microdilution method for determining the MIC of PF 1052.

Materials:

-

PF 1052 stock solution (in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Prepare a serial two-fold dilution of PF 1052 in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Add 100 µL of the diluted bacterial suspension to each well containing the PF 1052 dilutions.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of PF 1052 that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Isolation of PF 1052 from Phoma sp.

The following is a general protocol for the isolation and purification of PF 1052 based on patent literature.

Materials:

-

Culture of Phoma sp. PF 1052 strain

-

Nutrient medium for fungal culture

-

Diatomaceous earth

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Culture the Phoma sp. PF 1052 strain in a suitable nutrient medium.

-

After cultivation, add diatomaceous earth as a filter aid and filter the culture to separate the mycelia from the filtrate.

-

Extract the mycelia with 70% aqueous acetone.

-

Remove the acetone from the extract under reduced pressure.

-

Extract the resulting aqueous concentrate with ethyl acetate.

-

Concentrate the ethyl acetate extract to dryness to obtain a crude extract.

-

Purify the crude extract using silica gel column chromatography, eluting with a gradient of appropriate solvents (e.g., a hexane-ethyl acetate gradient) to isolate PF 1052.

Total Synthesis of PF 1052

The total synthesis of PF 1052 has been reported and involves a multi-step process. A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the decalin core.

The following diagram outlines the high-level workflow for the total synthesis of PF 1052.

Zebrafish Neutrophil Migration Assay

This in vivo assay is used to assess the inhibitory effect of PF 1052 on neutrophil migration.

Materials:

-

Transgenic zebrafish larvae expressing GFP-labeled neutrophils (e.g., Tg(mpx:GFP))

-

PF 1052 solution (in embryo medium)

-

Tricaine (anesthetic)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

At 3 days post-fertilization (dpf), treat zebrafish larvae with the desired concentration of PF 1052 in embryo medium for a specified pre-incubation period.

-

Anesthetize the larvae with tricaine.

-

Induce a tail fin injury using a sterile needle or blade to create a localized inflammatory stimulus.

-

Return the larvae to the PF 1052 solution.

-

After a set period (e.g., 3-4 hours), image the tail fin region of the larvae using a fluorescence microscope.

-

Quantify the number of neutrophils that have migrated to the site of injury in both PF 1052-treated and control (vehicle-treated) larvae.

Conclusion

Antibiotic PF 1052 is a fascinating natural product with a dual role as an antimicrobial and a specific inhibitor of neutrophil migration. Its PI3K-independent mechanism of action in neutrophils makes it a valuable tool for studying the complex signaling pathways that govern leukocyte motility and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols and data summarized in this guide provide a solid foundation for further research into this promising compound. Future studies should focus on elucidating its precise molecular target in neutrophils and expanding the evaluation of its antimicrobial spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. Cross-talk between Rho GTPases and PI3K in the neutrophil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Analysis of Antibiotics with Molecular Formula C26H39NO4

A comprehensive search for an antibiotic with the specific molecular formula C26H39NO4 did not yield a well-documented, recognized compound within publicly available scientific literature and databases. While the query sought an in-depth technical guide on such a molecule, the initial and crucial step of identifying the subject compound proved to be a significant challenge.

The search for antibiotics often leads to well-characterized families of molecules. For instance, extensive information is available for the penicillin family of antibiotics. However, these compounds possess distinctly different molecular formulas. For example:

-

Amoxicillin , a widely used antibiotic, has a molecular formula of C16H19N3O5S.[1][2]

-

Penicillin G , a foundational antibiotic, has a molecular formula of C16H18N2O4S.[3][4]

-

Azidocillin , a semi-synthetic penicillin, has a molecular formula of C16H17N5O4S.[5]

As is evident, the atomic composition of these representative antibiotics differs significantly from the requested C26H39NO4.

Due to the inability to identify a specific antibiotic with the provided molecular formula, it is not feasible to construct the requested in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent upon the existence of a known compound and its associated body of research.

Should a specific name or a different molecular formula for an antibiotic of interest be provided, a comprehensive technical guide can be generated, adhering to the detailed requirements for data presentation, experimental methodologies, and visual diagrams as initially requested.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 2. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]